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N-Decyldimethylmethoxysilane

Self-assembled monolayers Surface modification AFM characterization

N-Decyldimethylmethoxysilane (NDMMS) is a monofunctional organosilane of the alkylalkoxysilane class, possessing a single hydrolyzable methoxy group, two non-hydrolyzable methyl substituents, and a C10 linear alkyl chain. The methoxy leaving group confers a hydrolysis rate intermediate between the slower ethoxy and the faster, more corrosive chloro analogs, enabling monolayer-level surface grafting without the HCl byproducts associated with chlorosilane chemistries.

Molecular Formula C13H30OSi
Molecular Weight 230.46 g/mol
CAS No. 180163-82-0
Cat. No. B067182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decyldimethylmethoxysilane
CAS180163-82-0
Molecular FormulaC13H30OSi
Molecular Weight230.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](C)(C)OC
InChIInChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3
InChIKeyIKIVNCRFEYCANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Decyldimethylmethoxysilane (CAS 180163-82-0) – Identity, Class, and Procurement-Relevant Characteristics


N-Decyldimethylmethoxysilane (NDMMS) is a monofunctional organosilane of the alkylalkoxysilane class, possessing a single hydrolyzable methoxy group, two non-hydrolyzable methyl substituents, and a C10 linear alkyl chain [1]. The methoxy leaving group confers a hydrolysis rate intermediate between the slower ethoxy and the faster, more corrosive chloro analogs, enabling monolayer-level surface grafting without the HCl byproducts associated with chlorosilane chemistries [1][2]. With a predicted boiling point of 257.3 °C at 760 mmHg and density of 0.808 g/cm³, NDMMS is a distillable liquid at ambient pressure, a property that distinguishes it from longer-chain analogs (e.g., C18) that require reduced pressure for distillation and can be solid at room temperature [3][4].

N-Decyldimethylmethoxysilane: Why Alkylsilane Analogs Cannot Be Interchanged Without Quantitative Performance Deviation


Alkylsilanes with differing chain length, leaving group, or alkoxy count produce measurably distinct monolayer architectures, surface energies, and processing windows [1]. Substituting a trialkoxysilane for a monoalkoxysilane shifts deposition from monolayer grafting to oligomeric network formation, altering film thickness and cross-link density [1][2]. Changing the alkyl chain from C10 to C18 influences not only hydrophobicity but also precursor solution aging requirements: fresh C18 solutions yield rough, incomplete films (~70% coverage) whereas C10 systems produce comparatively flat monolayers without aging, directly impacting process reproducibility [3]. Even within the same chain length, replacing the methoxy leaving group with chloro accelerates hydrolysis to the point of uncontrolled polymerization and HCl generation, while ethoxy substitution slows deposition kinetics [4]. The quantitative evidence below maps these differentiation dimensions to explicit, comparator-anchored performance data.

N-Decyldimethylmethoxysilane: Quantitative Comparator-Based Evidence for Differentiated Selection in Scientific and Industrial Procurement


C10 Monomethoxysilane vs. C18 Trichlorosilane: Film Uniformity and Process Robustness in Fresh Solutions (AFM and Ellipsometry)

In a direct AFM investigation of alkylsiloxane monolayer growth from highly concentrated toluene solutions, freshly prepared C18 (octadecyltrichlorosilane, OTS) films exhibited irregular rough morphology with a maximum surface coverage of only 70%, while C10, C12, and C16 alkylsilanes yielded comparatively flat films under identical fresh-solution conditions. Flat OTS films could only be achieved after prolonged aging of the precursor solution [1]. This head-to-head comparison demonstrates that the C10 alkyl chain architecture provides immediate process readiness, eliminating the variable aging step required for C18. The C10 monolayer thickness, measured by ellipsometry across multiple chain lengths, scales proportionally with chain length and is consistent with a well-ordered monolayer grafted at approximately 21 ± 3 Ų per alkyl group [2].

Self-assembled monolayers Surface modification AFM characterization

Dimethylalkoxysilane vs. Trialkoxysilane Architecture: Monolayer Grafting Control on Low-Reactivity Substrates (XPS and NMR)

Huser et al. demonstrated that dimethylalkoxysilanes (monofunctional) produce only one silanol group upon hydrolysis, leading to monolayer grafting onto AISI 316L stainless steel without forming a three-dimensional siloxane network. In contrast, trialkoxysilanes produce three silanol groups per molecule that undergo inter-molecular condensation, generating a cross-linked polysiloxane network at the substrate surface [1]. XPS Si 2p peak analysis confirmed formation of a covalent bond between the dimethylalkoxysilane and the stainless steel surface via oxygen bridging, producing a uniform adsorbed molecular layer. Critically, the grafted layer exhibited strong hydrolytic stability—no silane removal was observed after immersion in hot water, a condition under which trialkoxysilane networks often delaminate due to residual silanol-induced water penetration [1]. This class-level evidence directly translates to the C10-dimethylmethoxysilane architecture: the single methoxy group enables monolayer-level deposition control, making it suitable for nano-featured substrates where polymeric film deposition from trialkoxysilanes would occlude surface features [2].

Stainless steel grafting XPS surface analysis Adhesion promotion

Methoxy Leaving Group vs. Ethoxy and Chloro Analogs: SAM Thickness and Molecular Organization (MTR Infrared Spectroscopy)

Naik et al. used multiple transmission and reflection (MTR) infrared spectroscopy to directly compare octadecylsilane SAMs formed with three different leaving groups: trichloro (–Cl), trimethoxy (–OCH₃), and triethoxy (–OC₂H₅). The study revealed that methoxysilanes form extremely thin SAMs with molecules lying nearly parallel to the surface (resembling 'creepers'), ethoxysilanes form thicker SAMs (resembling 'stacks of fallen trees'), and chlorosilanes form the thickest, densest, crystalline-like SAMs (resembling 'snow moguls' or 'densely packed umbrellas') [1]. This rank ordering—chloro > ethoxy > methoxy in SAM thickness—is explicitly attributed to the rate of hydrolysis of the leaving group. The methoxy leaving group thus offers a unique deposition regime: the slowest, most controllable hydrolysis among common leaving groups, producing a SAM that minimizes vertical film thickness while maintaining surface coverage [1]. This is a class-level inference for alkoxysilanes that extends to the monomethoxy architecture of NDMMS, where the single methoxy group further eliminates cross-linking variables present in trimethoxy systems.

Leaving group effect SAM structure Infrared spectroscopy

C10 Alkyl Chain vs. C12–C18: Hydrophobicity Attainment Threshold and Critical Surface Tension Implications (Langmuir and Gelest Data)

Perera et al. demonstrated, through systematic study of alkyltrimethoxysilane-treated diatomaceous earth, that chain lengths of C12 or greater are required to achieve crystallinity of the hydrocarbon tails and superhydrophobic contact angles (≥150°), while chain lengths shorter than C12 (including C10) produce hydrophobic but not superhydrophobic surfaces [1]. The C10 chain occupies a distinct position: it provides sufficient hydrophobicity (water contact angle >90°, critical surface tension ~20–35 dynes/cm per Gelest guidelines [2]) for most industrial hydrophobic treatment applications, yet avoids the crystallization-driven roughness and potential coating brittleness associated with C12–C18 chains. Furthermore, the C10 chain length meets the Gelest-defined threshold (C10 or greater) for perpendicular molecular orientation in micro-contact printing and soft lithography applications [2], making it the shortest alkyl chain that supports oriented monolayer formation.

Hydrophobicity Contact angle Critical surface tension

C10 vs. C18 Dimethylmethoxysilane: Volatility, Physical State, and Downstream Processing Compatibility (CAS and Vendor Physical Property Data)

A direct physical property comparison between NDMMS (C10, MW 230.46, CAS 180163-82-0) and its closest structural analog octadecyldimethylmethoxysilane (C18, MW 342.68, CAS 71808-65-6) reveals two processing-critical differentiations. First, NDMMS is a liquid at room temperature with a predicted atmospheric boiling point of 257.3 °C, enabling conventional distillation [1]. Its C18 analog boils at 184–186 °C but only under high vacuum (0.2 Torr), is a solid at room temperature, and has a vapor pressure of 7.54 × 10⁻⁶ mmHg at 25 °C [2]. Second, the molecular weight difference (230.46 vs. 342.68 g/mol) means that, per unit mass, NDMMS provides approximately 1.49× more reactive molecules for surface grafting, directly affecting stoichiometric calculations in formulation and surface treatment processes.

Physical properties Distillation Formulation compatibility

NDMMS Methoxy vs. Decyldimethylchlorosilane Chloro Leaving Group: Byproduct Profile and Substrate Compatibility (Comparative Safety and Corrosion Data)

The decyldimethylchlorosilane analog (CAS 38051-57-9) liberates HCl upon hydrolysis, carries GHS hazard statements H314 (severe skin burns and eye damage) and EUH029 (contact with water liberates toxic gas), and requires rigorous moisture exclusion during storage . In contrast, the methoxy leaving group of NDMMS releases methanol upon hydrolysis, which, while still requiring ventilation, does not generate corrosive halide acids. This distinction directly impacts substrate compatibility: chlorosilanes can corrode metal substrates and are contraindicated for acid-sensitive materials, whereas methoxysilanes are compatible with a broader range of substrates including metals, as demonstrated by the successful grafting of dimethylalkoxysilanes onto stainless steel without substrate degradation [1]. Furthermore, the methoxy hydrolysis rate, slower than chloro, permits more controlled deposition kinetics, reducing the risk of uncontrolled polymerization in ambient conditions [2].

Leaving group safety Corrosion Substrate compatibility

N-Decyldimethylmethoxysilane: Evidence-Backed Application Scenarios for Differentiated Scientific and Industrial Use


Controlled Monolayer Deposition on Nano-Featured and Low-Reactivity Substrates

For nano-patterned silicon, anodized aluminum, stainless steel, or microfluidic devices where trialkoxysilanes would form occlusive polymeric networks, NDMMS’s single methoxy group ensures monolayer grafting. Evidence: dimethylalkoxysilanes produce exactly one silanol per molecule, confirmed by XPS to form covalent Si–O–substrate bonds on AISI 316L stainless steel without three-dimensional network formation [1]. Gelest technical guidance explicitly recommends monoalkoxysilanes for nano-featured substrates [2].

Hydrophobic Surface Treatment Requiring Balanced Wettability Without Superhydrophobic Roughness

In applications such as moisture barriers for electronic packaging, anti-stiction coatings for MEMS, or hydrophobic treatment of pigments and fillers, NDMMS delivers robust hydrophobicity (>90° contact angle, critical surface tension <35 dynes/cm) without the crystalline tail domains and surface roughening that accompany C12–C18 silanes [1]. The C10 chain length is the shortest that supports perpendicular molecular orientation in micro-contact printing and soft lithography [2].

Corrosion-Sensitive Formulation Environments Where Chlorosilane Byproducts Are Prohibited

For surface modification of metals (stainless steel, aluminum, copper), electronic components, or facilities with HCl emission restrictions, NDMMS’s methoxy leaving group releases methanol rather than corrosive HCl. This directly contrasts with decyldimethylchlorosilane, which carries GHS H314/EUH029 hazard classifications and liberates toxic gas upon water contact [1]. Successful grafting of dimethylalkoxysilanes onto stainless steel without substrate degradation has been confirmed by XPS [2].

Atmospheric-Pressure Processing and Liquid-Phase Formulation Requiring Distillable Silane Precursors

Unlike the C18 analog octadecyldimethylmethoxysilane—a room-temperature solid requiring high vacuum (0.2 Torr) for distillation—NDMMS is a liquid with a predicted atmospheric boiling point of 257.3 °C, enabling conventional distillation and liquid handling [1][2]. Its lower molecular weight (230.46 vs. 342.68 g/mol) provides ~49% more reactive molecules per unit mass for stoichiometric formulation calculations [1][3].

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